molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3

Sarcosine, [glycine 1-14C]

Cat. No. B146759
M. Wt: 91.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-YZRHJBSPSA-N
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Description

Sarcosine, also known as N-methylglycine, is a natural amino acid found in muscles and other body tissues . It is a close relative of glycine, with a secondary amine in place of the primary amine . Sarcosine is used in manufacturing biodegradable surfactants and toothpastes as well as in other applications . It is also a reagent in organic synthesis .


Synthesis Analysis

Sarcosine can be synthesized from chloroacetic acid and methylamine . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . A synthesis method of sarcosine has been disclosed which involves filling water in a stainless steel reaction vessel provided with stirring, heating, and reflux units .


Molecular Structure Analysis

Sarcosine is the N-methyl derivative of glycine . It shares properties with both glycine and D-serine .


Chemical Reactions Analysis

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .


Physical And Chemical Properties Analysis

Sarcosine is a white solid, odorless, with a density of 1.093 g/mL . It has a melting point of 208 to 212 °C . It is soluble in water (89.09 g L −1 at 20 °C), and has a log P of 0.599 .

Future Directions

Sarcosine has been linked to prostate cancer, and it may be a biomarker for prostate cancer . More research is needed to confirm this relationship . Another study suggests that sarcosine could play a potential role in prostate cancer progression .

properties

IUPAC Name

2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarcosine, [glycine 1-14C]

Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
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